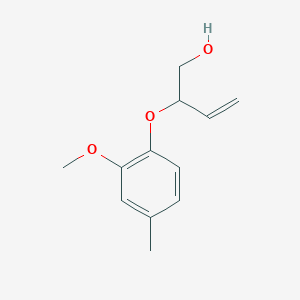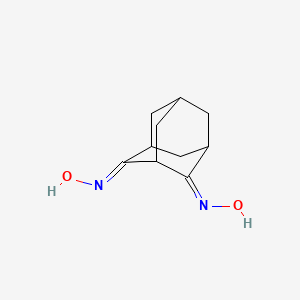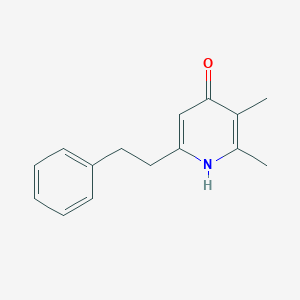
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as 2,3-dimethylpyridine and 2-phenylethyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis with optimizations for yield, cost, and safety. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
化学反应分析
Types of Reactions
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridinone ring to a piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinone derivatives.
科学研究应用
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one would depend on its specific application. Generally, it might involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
相似化合物的比较
Similar Compounds
2,3-Dimethylpyridine: A simpler analog without the phenylethyl group.
2-Phenylethylamine: A compound with a similar side chain but different core structure.
4-Pyridone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
64840-78-4 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC 名称 |
2,3-dimethyl-6-(2-phenylethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C15H17NO/c1-11-12(2)16-14(10-15(11)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17) |
InChI 键 |
IWPMRLLHYUBOCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=CC1=O)CCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


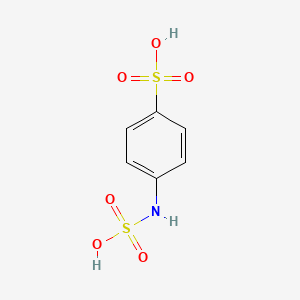
-](/img/structure/B14484288.png)
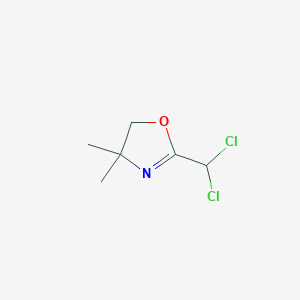
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
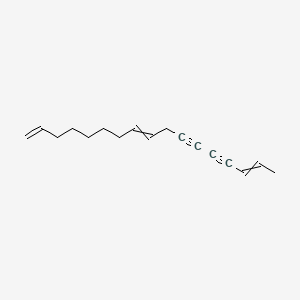
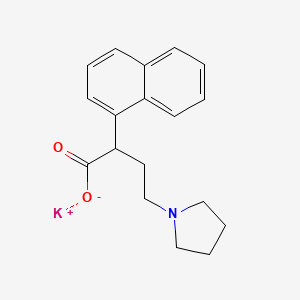
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)

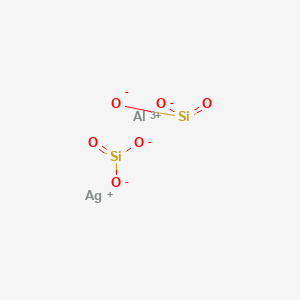
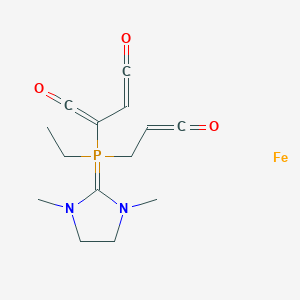
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
